molecular formula C7H9N5 B1436549 3-Ethyladenine CAS No. 43003-87-8

3-Ethyladenine

Cat. No. B1436549
CAS RN: 43003-87-8
M. Wt: 163.18 g/mol
InChI Key: XAZTXNQITCBSCJ-UHFFFAOYSA-N
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Description

3-Methyladenine (also known as 3-MA) is an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K plays an important role in many biological processes, including controlling the activation of mTOR, a key regulator of autophagy .


Molecular Structure Analysis

The molecular formula of 3-Methyladenine is C6H7N5. The average mass is 149.153 Da and the monoisotopic mass is 149.070145 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyladenine are not available, it’s worth noting that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .

Scientific Research Applications

Adenosine Receptor Antagonism

  • Adenosine Receptor Antagonists: 3-Ethyladenine derivatives have been explored as non-xanthine adenosine receptor antagonists. These compounds exhibit high affinity and distinct receptor selectivity profiles for various adenosine receptors (A1, A2A, A3), indicating their potential in therapeutic applications (Klotz et al., 2003).

Molecular Complex Formation and Binding Studies

  • Hydrogen-Bonding Patterns: 3-Ethyladenine forms unique molecular complexes, showcasing distinct hydrogen-bonding patterns that are different from those observed in its pure crystal structures. This property is crucial in understanding molecular interactions and designing drug molecules (Pedireddi et al., 2001).
  • Molecularly Imprinted Polymers: Studies have utilized 3-Ethyladenine in developing molecularly imprinted polymers. These polymers, designed to mimic natural recognition entities, have applications in biosensors, drug therapy, and genetic engineering (Batra & Shea, 2002).

Chemical Reactivity and Acidity Studies

  • Acidity and Reactivity: The acidity of 3-Ethyladenine and its derivatives, such as 9-Ethyladenine, has been studied to understand their intrinsic reactivity. Such investigations are vital for comprehending the chemical behavior of adenine in different environments and its role in biological systems (Sharma & Lee, 2002).

Applications in Neurodegenerative Disorders

  • Parkinson's Disease Models: 3-Ethyladenine derivatives have shown promise in rat models of Parkinson's disease. Their role as adenosine A2A receptor antagonists could be significant in the study and potential treatment of neurodegenerative disorders (Pinna et al., 2005).

Nucleotide Base Recognition and Separation

  • Electrochromatography: 3-Ethyladenine has been used in the preparation of molecularly imprinted polymers for the electrochromatographic separation of nucleotide bases. This application is crucial in analytical chemistry for the separation and analysis of complex biological samples (Huang et al., 2004).

Safety And Hazards

While specific safety data for 3-Ethyladenine is not available, the safety data sheet for 3-Methyladenine suggests using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapours/spray, and ensuring adequate ventilation .

Future Directions

While specific future directions for 3-Ethyladenine are not available, there are studies on 3-Methyladenine that suggest its potential use in clinical fat transplantation and its effects on the encystation, morphology, and metabolites of Cryptocaryon irritans .

properties

IUPAC Name

3-ethyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZTXNQITCBSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962847
Record name 3-Ethyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyladenine

CAS RN

43003-87-8
Record name 3-Ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043003878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
A Kopplin, G Eberle-Adamkiewicz… - …, 1995 - academic.oup.com
The urinary excretion of the DNA alkylation products 3-methyladenine (3-MeAde) and 3-ethyladenine (3-EtAde) after controlled exposure to cigarette smoke over a period of 4 days was …
Number of citations: 52 academic.oup.com
CS PETERSEN, S FURBERG - … SCANDINAVICA SERIES B …, 1975 - actachemscand.org
… The crystal structure of 3-ethyladenine has been derived from 17 60 reflections measured by … In the present paper the structure of an N3derivative, 3-ethyladenine, is reported. The …
Number of citations: 13 actachemscand.org
S Feng, HJ Roethig, Q Liang, R Kinser, Y Jin… - Biomarkers, 2006 - Taylor & Francis
The objective was to evaluate the utility of urinary 1-hydroxypyrene (1-OHP), S-phenylmercapturic acid (S-PMA), trans,trans-muconic acid (t,t-MA), 3-methyladenine (3-MeAd), 3-…
Number of citations: 69 www.tandfonline.com
S Riazuddin, T Lindahl - Biochemistry, 1978 - ACS Publications
… An Escherichia coli enzyme that releases 3methyladenine and 3-ethyladenine in free form from alkylated DNA has been purified 2800-fold in 7% yield. The enzyme does not liberate …
Number of citations: 231 pubs.acs.org
R Goth, MF Rajewsky - Proceedings of the National …, 1974 - National Acad Sciences
The nervous system specificity of the carcinogenic effect of N-ethyl-N-nitrosourea in rats at the perinatal age is of particular interest because the formation of the ultimate reactant, an …
Number of citations: 769 www.pnas.org
L Sun, B Singer - Biochemistry, 1975 - ACS Publications
… Part of 7-ethylguanine and 3-ethyladenine are found to be spontaneously released during the … 7-ethylguanine and 3-ethyladenine is released from DNA during the period of ethylation. …
Number of citations: 195 pubs.acs.org
T FUJII, T SAITO, I INOUE, Y KUMAZAWA… - Chemical and …, 1986 - jstage.jst.go.jp
… In the cases of benzylation of 3-methyladenine (1) and 3-ethyladenine (2) and methylation of 3-benzyladenine (3), the 9-position has been found to be another, but much less favored …
Number of citations: 17 www.jstage.jst.go.jp
B Tudek, AA VanZeeland, JT Kusmierek… - Mutation Research/DNA …, 1998 - Elsevier
… 3-benzyladenine was a 100 fold better inhibitor than 3-ethyladenine and 3000 fold more efficient than 3-… , at variance to 3-ethyladenine, did not inhibit the activity of TagA protein (Fig. 4). …
Number of citations: 79 www.sciencedirect.com
B Singer, TP Brent - … of the National Academy of Sciences, 1981 - National Acad Sciences
… In addition to 3-methyladenine, 3-ethyladenine, 7-methylguanine, 7-ethylguanine, 3-methylguanine, and 3-ethylguanine also were excised from alkylated double-stranded DNA and …
Number of citations: 183 www.pnas.org
RC de Oliveira, J Laval, S Boiteux - Mutation Research/DNA Repair …, 1987 - Elsevier
… We conclude that the persistence of 3-methyladenine and 3-ethyladenine residues in DNA … suggests that 3-methyladenine and 3-ethyladenine residues are SOS-inducing signals. …
Number of citations: 37 www.sciencedirect.com

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